Superior Triplex Thermal Stability: m⁵Um-Containing Probe Outperforms Unmodified Parent by ΔTm = +7°C
In a direct head-to-head comparison, a 2′-O-methyloligo(pyrimidine)nucleotide probe containing 5-methyl-2′-O-methyluridine (m⁵Um) formed a triple-helix with double-stranded DNA that was substantially more stable than the 5-unmodified parent probe containing only 2′-O-methyluridine (Um) [1]. The melting temperature (Tm) increase was approximately 7°C under equivalent low-salt buffer conditions, demonstrating that the C5-methyl group confers a measurable additive stabilization effect when combined with the 2′-O-methyl modification [1]. This stabilization was not observed with 5-methyl-2′-O-methylcytidine, which destabilized the triplex, underscoring that the observed benefit is nucleobase-specific [1].
| Evidence Dimension | Triplex thermal stability (ΔTm) |
|---|---|
| Target Compound Data | Triplex formed with m⁵Um-containing 2′-O-methyl RNA probe |
| Comparator Or Baseline | Triplex formed with Um-containing (unmodified at C5) 2′-O-methyl RNA probe |
| Quantified Difference | ΔTm ≈ +7°C (higher stability) |
| Conditions | Triplex formation with double-stranded DNA target; low-salt buffer conditions; pH and ionic strength as reported in reference [1] |
Why This Matters
A 7°C increase in triplex melting temperature directly translates to enhanced target engagement at physiological temperatures and improved therapeutic window for antigene applications.
- [1] Shen L, Pelletier J. Effects of 5-methyl substitution in 2′-O-methyloligo-(pyrimidine)nucleotides on triple-helix formation. Bioorganic & Medicinal Chemistry Letters. 2001;11(9):1121-1124. View Source
